alpha-(4-Methyl-2-pyridylimino)-O-cresol

Description

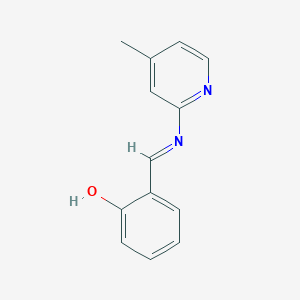

Alpha-(4-methyl-2-pyridylimino)-o-cresol (CAS: 21951-36-0) is a synthetic phenolic derivative structurally derived from o-cresol (2-methylphenol) with a 4-methyl-2-pyridylimino substituent at the alpha position . This compound combines the aromatic phenolic core with a nitrogen-containing pyridine ring, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

CAS No. |

21951-36-0 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-[(4-methylpyridin-2-yl)iminomethyl]phenol |

InChI |

InChI=1S/C13H12N2O/c1-10-6-7-14-13(8-10)15-9-11-4-2-3-5-12(11)16/h2-9,16H,1H3 |

InChI Key |

WBAAOFYWHAIRDF-PKNBQFBNSA-N |

SMILES |

CC1=CC(=NC=C1)N=CC2=CC=CC=C2O |

Isomeric SMILES |

CC1=CC(=NC=C1)N/C=C/2\C=CC=CC2=O |

Canonical SMILES |

CC1=CC(=NC=C1)N=CC2=CC=CC=C2O |

Other CAS No. |

21951-36-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- o-Cresol (2-Methylphenol): The parent compound lacks the pyridylimino group. It is a simple phenolic derivative with a methyl group in the ortho position relative to the hydroxyl group. o-Cresol is highly toxic, stable, and resistant to degradation, with a molecular weight of 108.14 g/mol .

- p-Cresol (4-Methylphenol) and m-Cresol (3-Methylphenol): These isomers differ in methyl group position. p-Cresol is less toxic than o-cresol but still hazardous, while m-cresol shares intermediate properties .

- Alpha-(3-Pyridylmethylimino)-O-Cresol (CAS: Not specified): A structural analog with a 3-pyridyl group instead of 4-methyl-2-pyridyl.

- It is less hydrophobic than cresols but similarly toxic .

Table 1: Structural Comparison of Selected Compounds

| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| o-Cresol | -OH, -CH₃ (ortho) | 108.14 | Phenol, Methyl |

| p-Cresol | -OH, -CH₃ (para) | 108.14 | Phenol, Methyl |

| Alpha-(4-Me-2-pyridylimino)-O-Cresol | -OH, -CH₃ (ortho), 4-Me-2-pyridylimino | ~243.3* | Phenol, Pyridine, Imino |

| Phenol | -OH | 94.11 | Phenol |

*Estimated based on analogous structures.

Physicochemical Properties

- The addition of a polar pyridylimino group in alpha-(4-Me-2-pyridylimino)-o-cresol may enhance solubility in polar solvents like methanol or acetone, similar to other pyridine-containing cresol derivatives .

- Stability: The pyridylimino group could increase stability against microbial degradation compared to o-cresol, which is degraded by microalgae like Selenastrum capricornutum within 5 days under optimal conditions .

Biodegradability and Environmental Impact

- o-Cresol : Rapidly degraded by microalgae (e.g., Selenastrum capricornutum achieves 100% degradation in 5 days at OD680 = 0.20) .

- p-Cresol : Slower degradation kinetics; Tetraselmis suecica removes p-cresol at 120 hours versus 75 hours for o-cresol at 50 mg/L .

- Alpha-(4-Me-2-pyridylimino)-O-Cresol: Expected to resist biodegradation due to the pyridylimino group, which may sterically hinder enzymatic action. Similar nitrogen-containing cresol derivatives show reduced microbial uptake .

Table 2: Biodegradation Rates of Cresols and Derivatives

| Compound | Degradation Time (Hours) | Microorganism | Initial Concentration (mg/L) |

|---|---|---|---|

| o-Cresol | 75 | Tetraselmis suecica | 50 |

| p-Cresol | 120 | Tetraselmis suecica | 50 |

| Phenol | 96 | Tetraselmis suecica | 50 |

| Alpha-(4-Me-2-pyridylimino)-O-Cresol* | >168 (estimated) | N/A | N/A |

*Hypothesized based on structural complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.